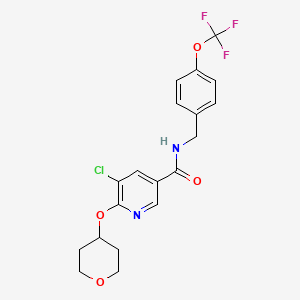
5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a nicotinamide core, substituted with a chloro group, a tetrahydro-2H-pyran-4-yloxy group, and a trifluoromethoxybenzyl group. This unique structure imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Nicotinamide Core: This can be achieved through the reaction of nicotinic acid with appropriate amines under dehydrating conditions.
Introduction of the Chloro Group: Chlorination of the nicotinamide core using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Tetrahydro-2H-pyran-4-yloxy Group: This step involves the reaction of the chlorinated nicotinamide with tetrahydro-2H-pyran-4-ol in the presence of a base like sodium hydride.
Addition of the Trifluoromethoxybenzyl Group: This is typically done through a nucleophilic substitution reaction using 4-(trifluoromethoxy)benzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitro group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkoxides or amines.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted nicotinamides depending on the nucleophile used.
科学研究应用
5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-3-pyridinamine
- 5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-3-pyridinyl](3-methyl-1-piperidinyl)
Uniqueness
Compared to similar compounds, 5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)-N-(4-(trifluoromethoxy)benzyl)nicotinamide is unique due to the presence of the trifluoromethoxybenzyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for specific research and industrial applications.
属性
IUPAC Name |
5-chloro-6-(oxan-4-yloxy)-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N2O4/c20-16-9-13(11-25-18(16)28-14-5-7-27-8-6-14)17(26)24-10-12-1-3-15(4-2-12)29-19(21,22)23/h1-4,9,11,14H,5-8,10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUCFTAWHRKVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2818302.png)
![[2-(3,4-Dimethoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B2818304.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2818305.png)
![5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2818306.png)
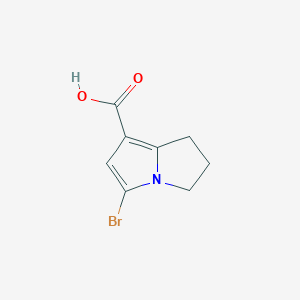
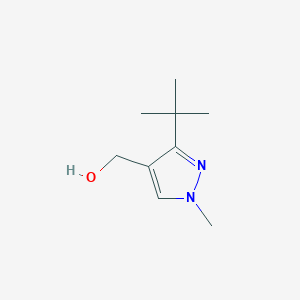
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride](/img/structure/B2818309.png)
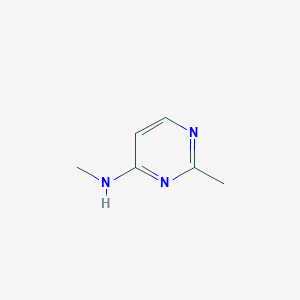
![2-((5-Benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetic acid](/img/structure/B2818312.png)
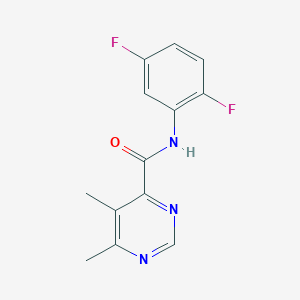
![3-(3,4-dichlorophenyl)-1-(oxan-4-yl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2818320.png)
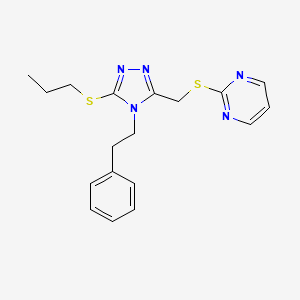
![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2818322.png)

